N'-(2-aminoethyl)propane-1,3-diamine;N'-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine;hexanedioic acid
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Overview
Description
N’-(2-aminoethyl)propane-1,3-diamine, N’-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine, and hexanedioic acid are organic compounds with significant applications in various fields. These compounds are known for their unique chemical properties and versatility in synthetic chemistry, making them valuable in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2-aminoethyl)propane-1,3-diamine can be synthesized through the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation. The reaction typically involves the use of a catalyst such as Raney nickel under high pressure and temperature conditions . The process yields a high purity product with minimal by-products.
N’-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine is synthesized by reacting 1,3-diaminopropane with acrylonitrile, followed by hydrogenation. The reaction conditions are similar to those used for N’-(2-aminoethyl)propane-1,3-diamine, involving high pressure and temperature with a suitable catalyst .
This industrial process is well-established and yields high purity adipic acid .
Chemical Reactions Analysis
Types of Reactions
Oxidation: N’-(2-aminoethyl)propane-1,3-diamine can undergo oxidation reactions to form corresponding amides or imides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Amides, imides.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N’-(2-aminoethyl)propane-1,3-diamine and its derivatives have numerous applications in scientific research:
Mechanism of Action
N’-(2-aminoethyl)propane-1,3-diamine acts as a high-affinity chelator for metal ions, particularly copper (II). It inhibits mitochondrial cytochrome c oxidase by causing cellular copper deficiency, which can lead to increased oxidative stress and apoptosis in certain cell lines . This mechanism is particularly relevant in the study of cancer and neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Similar structure but with an additional aminoethyl group, making it a more potent chelator.
N,N’-Dimethyl-1,3-propanediamine: Contains methyl groups instead of aminoethyl groups, resulting in different reactivity and applications.
Tris(2-aminoethyl)amine: Contains three aminoethyl groups, used in coordination chemistry and as a ligand in metal complexes.
Uniqueness
N’-(2-aminoethyl)propane-1,3-diamine is unique due to its balanced reactivity and ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring precise control over metal ion concentrations and interactions.
Properties
CAS No. |
102561-59-1 |
---|---|
Molecular Formula |
C19H47N7O4 |
Molecular Weight |
437.63 |
IUPAC Name |
N/'-(2-aminoethyl)propane-1,3-diamine;N/'-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine;hexanedioic acid |
InChI |
InChI=1S/C8H22N4.C6H10O4.C5H15N3/c9-3-1-5-11-7-8-12-6-2-4-10;7-5(8)3-1-2-4-6(9)10;6-2-1-4-8-5-3-7/h11-12H,1-10H2;1-4H2,(H,7,8)(H,9,10);8H,1-7H2 |
InChI Key |
DRCBKIKDFSVIHV-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)O)CC(=O)O.C(CN)CNCCN.C(CN)CNCCNCCCN |
Synonyms |
Hexanedioic acid, polymer with N-(2-aminoethyl)-1,3-propanediamine and N,N-1,2-ethanediylbis1,3-propanediamine |
Origin of Product |
United States |
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